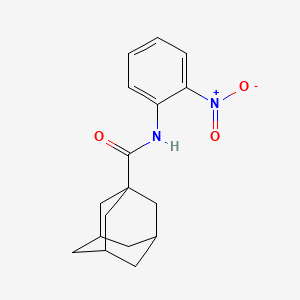![molecular formula C17H20O3 B4984322 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B4984322.png)
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to understand the mechanism of action of beta-2 adrenergic receptors and their physiological effects.
Mecanismo De Acción
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 is a selective beta-2 adrenergic receptor antagonist. It works by blocking the beta-2 adrenergic receptor, which is a G protein-coupled receptor. When the beta-2 adrenergic receptor is activated by a ligand such as adrenaline or noradrenaline, it triggers a cascade of intracellular signaling events that ultimately lead to the relaxation of smooth muscle. By blocking the beta-2 adrenergic receptor, 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 inhibits the relaxation of smooth muscle.
Biochemical and Physiological Effects:
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 has several biochemical and physiological effects. It inhibits the relaxation of smooth muscle, which can lead to bronchoconstriction in the lungs. It also inhibits the release of insulin from the pancreas, which can lead to hyperglycemia. Additionally, it can cause an increase in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 has several advantages for lab experiments. It is a selective beta-2 adrenergic receptor antagonist, which means that it only targets the beta-2 adrenergic receptor and does not affect other receptors. It is also highly potent, which means that it can be used at low concentrations. However, 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. Additionally, it has a short half-life, which means that it needs to be administered frequently.
Direcciones Futuras
There are several future directions for the use of 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 in scientific research. One direction is to study the role of beta-2 adrenergic receptors in other diseases such as diabetes and obesity. Another direction is to develop more potent and selective beta-2 adrenergic receptor antagonists that can be used in clinical settings. Additionally, there is a need to develop better methods for administering 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 in lab experiments.
Métodos De Síntesis
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 can be synthesized using a multi-step process. The first step involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propanol. The second step involves the reaction of 2-(2-methylphenoxy)propanol with 3-bromopropyl ether to form 2-[3-(2-methylphenoxy)propoxy]propanol. The final step involves the reaction of 2-[3-(2-methylphenoxy)propoxy]propanol with 1-methoxy-2-nitrobenzene in the presence of a palladium catalyst to form 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551.
Aplicaciones Científicas De Investigación
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 is widely used in scientific research to study the beta-2 adrenergic receptor. It is used to understand the mechanism of action of beta-2 adrenergic receptors and their physiological effects. It is also used to study the role of beta-2 adrenergic receptors in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Propiedades
IUPAC Name |
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-8-3-4-9-15(14)19-12-7-13-20-17-11-6-5-10-16(17)18-2/h3-6,8-11H,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDHHIMPIQZOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)


![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)
![3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984277.png)
![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)

![3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid](/img/structure/B4984310.png)
![4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4984313.png)
![2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4984317.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4984330.png)
![4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4984332.png)